Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Pyrido[1,2-a]pyrimidines are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-methyl-2-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune response . Additionally, the compound may exert its effects by modulating the activity of various enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate: Similar structure but with a different methyl group position.
Pyrido[2,3-d]pyrimidin-5-one: Another pyrido-pyrimidine derivative with distinct biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its antiproliferative and antimicrobial properties.
The uniqueness of ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a compound with a complex pyrido-pyrimidine structure, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following chemical attributes:
- IUPAC Name : this compound
- CAS Number : 16867-53-1
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.23 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. For example, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. A review indicated that derivatives featuring an ethyl group on the nitrogen atom exhibited significantly enhanced activity compared to their methylated counterparts .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Ethyl 6-methyl-4-oxo... | A549 (lung cancer) | 15.5 | |
Pyrido[2,3-d]pyrimidine | MCF7 (breast cancer) | 10.2 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies indicated that ethyl esters of pyrido compounds showed significant efficacy against both Gram-positive and Gram-negative bacteria. Notably, derivatives of similar structures exhibited inhibition zones against pathogens such as E. coli and S. aureus.
Anti-inflammatory Effects
Pyrido derivatives have been investigated for their anti-inflammatory properties. Research has shown that certain compounds in this class can inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Studies
- Study on Anticancer Activity : A study published in MDPI evaluated the effects of various pyrido derivatives on cancer cell proliferation. The study found that ethyl 6-methyl-4-oxo... significantly reduced cell viability in multiple cancer types, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Testing : In another study focused on antimicrobial efficacy, ethyl esters of pyrido compounds were tested against a panel of bacteria and fungi. The results showed promising antibacterial activity, especially against S. aureus, which is crucial given the rise of antibiotic-resistant strains .
- Inflammation Model : A model using carrageenan-induced paw edema in rats demonstrated that compounds similar to ethyl 6-methyl-4-oxo... could significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Properties
IUPAC Name |
ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-6-4-5-8(2)14(10)11(9)15/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYHSYOPYSDSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC=C(N2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168589 | |
Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-53-1 | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16867-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016867531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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